![molecular formula C8H5F13O B13863921 2-Perfluorohexyl-[1,2-13C2]-ethanol](/img/structure/B13863921.png)
2-Perfluorohexyl-[1,2-13C2]-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Perfluorohexyl-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of a perfluorohexyl group and two carbon-13 isotopes. This compound is often used in scientific research due to its unique properties, including its stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorohexyl-[1,2-13C2]-ethanol typically involves the reaction of perfluorohexyl iodide with a carbon-13 labeled ethylene oxide. This reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Perfluorohexyl-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorohexyl acetic acid.
Reduction: Reduction reactions can convert it into different fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
Oxidation: Perfluorohexyl acetic acid.
Reduction: Various fluorinated alcohols.
Substitution: Fluorinated ethers and esters.
Applications De Recherche Scientifique
2-Perfluorohexyl-[1,2-13C2]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialized coatings and materials with unique properties such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-Perfluorohexyl-[1,2-13C2]-ethanol involves its interaction with various molecular targets. The perfluorohexyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The carbon-13 isotopes enable detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s behavior at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Perfluorohexyl ethanoic acid
- 2-Perfluorooctyl ethanoic acid
- 2-Perfluorodecyl ethanoic acid
Uniqueness
2-Perfluorohexyl-[1,2-13C2]-ethanol is unique due to the presence of carbon-13 isotopes, which make it particularly useful in NMR studies. Its stability and resistance to degradation also set it apart from other similar compounds, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C8H5F13O |
|---|---|
Poids moléculaire |
366.09 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octan-1-ol |
InChI |
InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2/i1+1,2+1 |
Clé InChI |
GRJRKPMIRMSBNK-ZDOIIHCHSA-N |
SMILES isomérique |
[13CH2]([13CH2]O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-morpholinofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B13863838.png)
![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
![trideuteriomethyl N-[(Z)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate](/img/structure/B13863848.png)
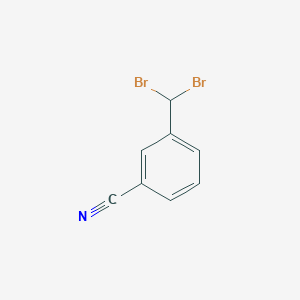
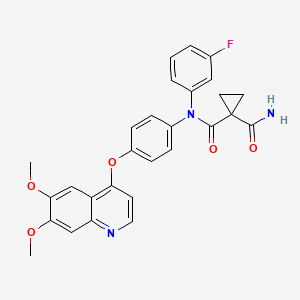
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)

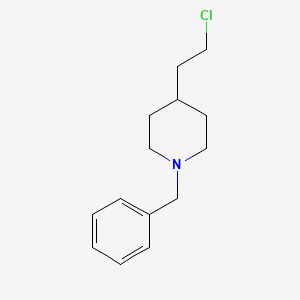
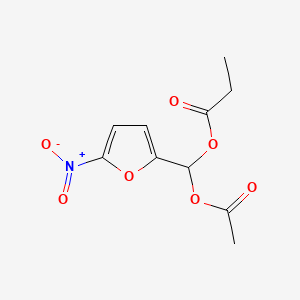
![4-[2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B13863889.png)
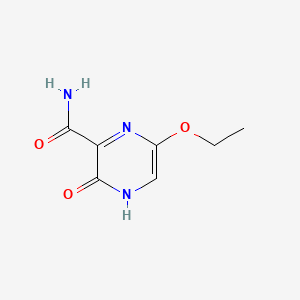
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B13863904.png)
![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
